![molecular formula C14H20ClNO B12633092 N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine CAS No. 921630-46-8](/img/structure/B12633092.png)
N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine is an organic compound with the molecular formula C14H20ClNO It is characterized by the presence of a cyclobutanamine moiety attached to a chlorinated phenyl ring, which is further substituted with a methoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chlorinated Phenyl Intermediate: The starting material, 2-chloro-5-nitrobenzaldehyde, undergoes a reduction reaction to form 2-chloro-5-nitrobenzyl alcohol. This intermediate is then subjected to a nucleophilic substitution reaction with 2-methoxyethylamine to yield 2-chloro-5-(2-methoxyethyl)benzylamine.
Cyclobutanamine Formation: The benzylamine intermediate is then reacted with cyclobutanone under reductive amination conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine: shares structural similarities with other substituted phenylcyclobutanamines, such as:
Uniqueness
- The presence of the cyclobutanamine moiety distinguishes this compound from its analogs, potentially leading to unique biological and chemical properties.
- The specific substitution pattern on the phenyl ring (chlorine and methoxyethyl groups) also contributes to its distinct reactivity and interaction with molecular targets.
Eigenschaften
CAS-Nummer |
921630-46-8 |
|---|---|
Molekularformel |
C14H20ClNO |
Molekulargewicht |
253.77 g/mol |
IUPAC-Name |
N-[[2-chloro-5-(2-methoxyethyl)phenyl]methyl]cyclobutanamine |
InChI |
InChI=1S/C14H20ClNO/c1-17-8-7-11-5-6-14(15)12(9-11)10-16-13-3-2-4-13/h5-6,9,13,16H,2-4,7-8,10H2,1H3 |
InChI-Schlüssel |
UKPRQMHPHCNXHC-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC1=CC(=C(C=C1)Cl)CNC2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12633014.png)
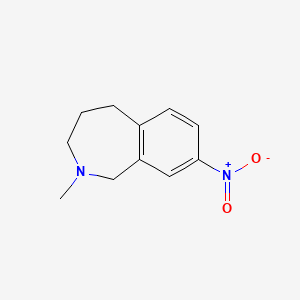

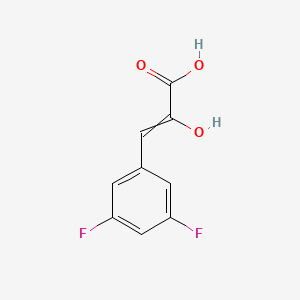

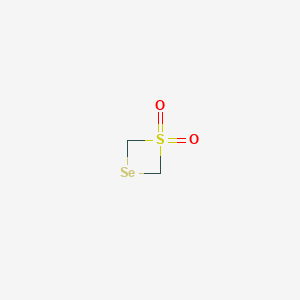
![3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B12633040.png)
![(3S,3'aR,8'aS,8'bS)-5-chloro-2'-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633045.png)


![2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester](/img/structure/B12633060.png)
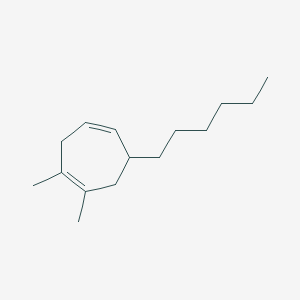
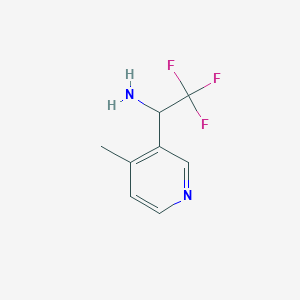
![N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine](/img/structure/B12633098.png)
